molecular formula C8H9NO3 B1313878 2,6-Dimethoxypyridine-3-carboxaldehyde CAS No. 58819-72-0

2,6-Dimethoxypyridine-3-carboxaldehyde

Cat. No.: B1313878
CAS No.: 58819-72-0
M. Wt: 167.16 g/mol
InChI Key: UWHJWEBMUYYQKM-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-carboxaldehyde is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by the presence of two methoxy groups at the 2 and 6 positions and an aldehyde group at the 3 position on a pyridine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxypyridine-3-carboxaldehyde can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled conditions . The reaction typically proceeds at elevated temperatures and requires careful control of reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethoxypyridine-3-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and aldehyde functional groups on a pyridine ring. This combination of functional groups provides versatility in chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,6-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHJWEBMUYYQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483294
Record name 2,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58819-72-0
Record name 2,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyridine-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: Why is 2,6-Dimethoxypyridine-3-carboxaldehyde used in the study of this novel monooxygenase?

A: Researchers are investigating a novel flavin-dependent monooxygenase found in Bacillus niacini that is hypothesized to catalyze the decarboxylation-hydroxylation of 2,6-dihydroxynicotinic acid to 2,3,6-trihydroxypyridine []. This compound is used as a commercially available starting material for the synthesis of 2,6-dihydroxynicotinic acid, which is then used to study the enzymatic activity of the monooxygenase in vitro [].

Q2: Are there any analytical methods used to confirm the successful synthesis of 2,6-dihydroxynicotinic acid from this compound?

A: Yes. The research paper mentions using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to assess the purity of the synthesized 2,6-dihydroxynicotinic acid []. These techniques help to confirm the identity and purity of the synthesized compound, ensuring its suitability for subsequent enzymatic assays.

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